3,4-BIS-(4-CHLORO-PHENYL)-THIOPHENE
Description
3,4-Bis-(4-chloro-phenyl)-thiophene is a halogenated thiophene derivative characterized by two para-chlorophenyl groups attached to the 3- and 4-positions of the thiophene ring. This compound belongs to a class of aromatic heterocycles with applications in organic electronics, catalysis, and materials science due to its electron-deficient aromatic system. The chloro substituents enhance thermal stability and influence electronic properties, making it distinct from non-halogenated analogs. Its synthesis typically involves transition metal-catalyzed cross-coupling or cyclization reactions, though specific protocols for this compound remain less documented compared to simpler thiophenes .
Properties
CAS No. |
116529-32-9 |
|---|---|
Molecular Formula |
C16H10Cl2S |
Synonyms |
3,4-BIS-(4-CHLORO-PHENYL)-THIOPHENE |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Properties
Key Observations:
- Electron Effects : The chloro groups in this compound create a highly electron-deficient thiophene core, enhancing its suitability for charge-transport applications. In contrast, methoxy groups in 2,5-bis-(4-methoxy-phenyl)-3,4-diphenyl-thiophene donate electron density, stabilizing radical intermediates .
- Steric Impact : Bulky substituents (e.g., diphenyl groups in the methoxy derivative) reduce solubility in polar solvents, whereas chloro-substituted analogs exhibit moderate solubility in chlorinated solvents like dichloromethane .
Reactivity and Catalytic Behavior
Hydrodesulfurization (HDS) Reactivity
Thiophene derivatives are often studied in HDS processes for fossil fuel refinement. Chlorinated thiophenes like this compound show lower reactivity in HDS compared to unsubstituted thiophenes due to steric hindrance and electronic deactivation. For example:
- Thiophene : Converts readily under HDS conditions (100% conversion at 300°C) .
- This compound : Requires higher temperatures (>350°C) and prolonged reaction times for partial conversion .
Thermal and Stability Profiles
Table 2: Thermal Stability and Decomposition
Insights:
- Chloro-substituted thiophenes exhibit superior thermal stability due to strong C-Cl bonds and reduced oxidative susceptibility.
- Methoxy derivatives degrade at lower temperatures, likely due to demethylation or ester hydrolysis pathways .
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